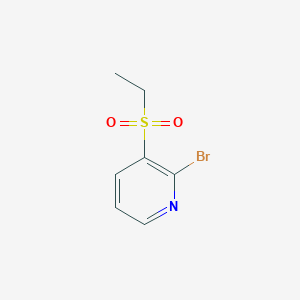

2-Bromo-3-(ethylsulfonyl)-pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Bromo-3-(ethylsulfonyl)-pyridine is an organic compound with the molecular formula C7H8BrNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and ethylsulfonyl groups in its structure makes it a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-(ethylsulfonyl)-pyridine typically involves the bromination of 3-(ethylsulfonyl)pyridine. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of handling hazardous chemicals.

Types of Reactions:

Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

Oxidation Reactions: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The compound can be reduced to 3-(ethylsulfonyl)pyridine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Hydrogen peroxide (H2O2) in acetic acid or m-CPBA in dichloromethane.

Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Major Products:

Substitution: Products include 3-(ethylsulfonyl)pyridine derivatives with various functional groups.

Oxidation: The major product is 2-Bromo-3-(ethylsulfonyl)pyridine sulfone.

Reduction: The major product is 3-(ethylsulfonyl)pyridine.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Building Block for Complex Molecules

2-Bromo-3-(ethylsulfonyl)-pyridine serves as a versatile building block in organic synthesis. Its bromine atom allows for nucleophilic substitution reactions, facilitating the formation of more complex organic structures. For instance, it can participate in cross-coupling reactions, such as the Suzuki reaction, which is widely used to create biaryl compounds essential in pharmaceuticals and agrochemicals .

Case Study: Synthesis of Pyridine Derivatives

In a study focusing on palladium-catalyzed reactions, 2-bromo derivatives were utilized to synthesize novel pyridine-based compounds with potential biological activity. The research demonstrated that derivatives synthesized from this compound exhibited moderate to good yields, indicating its effectiveness as a precursor in synthesizing biologically active molecules .

Medicinal Chemistry

Potential Drug Development

Research into this compound has highlighted its potential in developing new pharmaceuticals. The compound’s derivatives have been investigated for their biological activities, including anti-inflammatory and anti-cancer properties.

Case Study: Anti-Cancer Activity

A recent study evaluated various pyridine derivatives for their cytotoxic effects against cancer cell lines. Compounds derived from this compound showed promising results, with some exhibiting significant inhibition of cancer cell proliferation. This underscores the compound's potential as a lead structure for drug development aimed at treating cancer .

Agricultural Applications

Intermediate for Herbicides

This compound is also recognized as a critical intermediate in the synthesis of sulfonylurea herbicides. These herbicides are known for their high efficiency in controlling weeds while minimizing environmental impact.

Case Study: Sulfonylurea Herbicide Development

The synthesis of rimsulfuron, an ultra-high-efficiency sulfonylurea herbicide, involves this compound as an essential intermediate. Research indicates that this compound enhances the herbicide's efficacy against various weed species, making it valuable in agricultural chemistry .

Material Science

Production of Specialty Chemicals

In addition to its applications in pharmaceuticals and agriculture, this compound is used in producing specialty chemicals with unique properties. Its ability to undergo various chemical transformations makes it suitable for creating materials with specific functionalities.

Case Study: Development of Functional Polymers

Recent advancements have shown that utilizing this compound can lead to the development of functional polymers with applications in coatings and adhesives. The compound's reactivity allows for the incorporation of diverse functional groups into polymer chains, enhancing their performance characteristics .

Wirkmechanismus

The mechanism of action of 2-Bromo-3-(ethylsulfonyl)-pyridine depends on its application:

As a Synthetic Intermediate: It acts as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile.

In Biological Systems: The compound can interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific application and the structure of the final product derived from the compound.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-3-(methylsulfonyl)-pyridine: Similar structure but with a methyl group instead of an ethyl group.

2-Bromo-3-(phenylsulfonyl)-pyridine: Contains a phenyl group instead of an ethyl group.

3-(Ethylsulfonyl)pyridine: Lacks the bromine atom.

Uniqueness: 2-Bromo-3-(ethylsulfonyl)-pyridine is unique due to the combination of the bromine and ethylsulfonyl groups, which provide distinct reactivity and versatility in synthetic applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the ethylsulfonyl group enhances the compound’s stability and solubility.

Biologische Aktivität

2-Bromo-3-(ethylsulfonyl)-pyridine is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

The biological activity of this compound can be attributed to its electrophilic nature, which enables it to react with nucleophilic sites in biological molecules. This interaction can lead to alterations in enzyme activity, modulation of receptor functions, and impacts on cellular signaling pathways. Brominated compounds often serve as precursors for synthesizing bioactive molecules, suggesting a broad range of potential applications in drug development.

Biological Effects

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antibacterial properties. It is hypothesized to inhibit bacterial growth through mechanisms such as disruption of protein synthesis and interference with nucleic acid production.

- Anticancer Potential : Similar compounds have been investigated for their role in cancer treatment, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cells.

- Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory effects, potentially influencing cytokine production and immune response pathways.

Case Studies and Research Findings

Recent studies have highlighted various aspects of the biological activity of this compound:

-

Antibacterial Activity :

- In vitro tests demonstrated that this compound showed significant inhibitory effects against various Gram-positive bacteria, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. For instance, it exhibited an MIC of 15.625 μg/mL against Staphylococcus aureus and Enterococcus faecalis .

- The compound was effective in reducing biofilm formation, a critical factor in bacterial resistance. Biofilm inhibitory concentrations (MBIC) were significantly lower than MIC values, indicating strong anti-biofilm properties .

- Anti-cancer Studies :

-

Inflammatory Response Modulation :

- Animal model studies indicated that treatment with this compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use as an anti-inflammatory agent.

Summary of Biological Activities

Eigenschaften

IUPAC Name |

2-bromo-3-ethylsulfonylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2S/c1-2-12(10,11)6-4-3-5-9-7(6)8/h3-5H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADGBTPTWNFPAJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(N=CC=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.